molecular formula C11H22N2O2 B1532977 2-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-ol CAS No. 1339187-36-8

2-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-ol

Cat. No.: B1532977
CAS No.: 1339187-36-8
M. Wt: 214.3 g/mol
InChI Key: QWHHWNFHXRRBFR-UHFFFAOYSA-N
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Description

2-(4-(Tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly as a versatile synthetic intermediate or potential pharmacophore. Its structure incorporates a piperazine ring—a nitrogen-containing heterocycle that is a fundamental building block in over 85% of FDA-approved pharmaceuticals . This moiety is frequently employed to fine-tune critical properties of drug candidates, such as solubility and bioavailability . The molecule is further functionalized with a ethanol bridge and a tetrahydro-2H-pyranyl group, which can significantly influence the molecule's three-dimensional conformation, physicochemical characteristics, and its ability to interact with biological targets . The primary research value of this compound lies in its potential application as a building block for the development of novel bioactive molecules. Piperazine-based structures are prevalent in therapies targeting a wide range of conditions, including anticancer agents and central nervous system (CNS) disorders . The specific substitution pattern of the piperazine ring in this compound is analogous to structures used in advanced drug discovery projects. For instance, similar motifs are investigated as key components in dual-target ligands for the treatment of pain and opioid use disorder, where the piperazine fragment contributes to activity at dopamine and opioid receptors . Furthermore, the presence of the tetrahydro-2H-pyran group is a structural feature known to be explored in drug design to optimize properties like metabolic stability and blood-brain barrier permeability . As a research chemical, the precise mechanism of action for 2-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-ol is not predefined and is wholly dependent on the specific research context in which it is employed. It may serve as a critical intermediate in multi-step synthetic pathways or be incorporated into larger, more complex molecules for biological evaluation. Researchers can functionalize the hydroxyl group or utilize the basic piperazine nitrogens for further chemical modifications, making it a flexible scaffold for constructing diverse chemical libraries. This product is intended For Research Use Only (RUO). It is strictly for use in laboratory settings and is not meant for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

2-[4-(oxan-4-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c14-8-7-12-3-5-13(6-4-12)11-1-9-15-10-2-11/h11,14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHHWNFHXRRBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CCN(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can serve as a building block for bioactive compounds, potentially influencing biological pathways. Medicine: The compound may be explored for its therapeutic properties, such as anti-inflammatory or analgesic effects. Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-ol exerts its effects depends on its molecular targets and pathways. For instance, if used as a pharmaceutical, it may interact with specific receptors or enzymes, modulating biological processes.

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

Compound Name/Identifier Key Substituents on Piperazine Functional Impact Reference
Target Compound Tetrahydro-2H-pyran-4-yl, hydroxyethyl Balances solubility (hydroxyethyl) and steric/electronic modulation (tetrahydropyran)
Quinolinyl Pyrimidine Derivative (8e) Quinolinyl pyrimidine, hydroxyethyl Bulky aromatic substituent enhances enzyme inhibition (Type II NADH dehydrogenase) but may reduce solubility
LQFM032 (Anxiolytic Agent) (1-Phenyl-1H-pyrazol-4-yl)methyl, hydroxyethyl Phenylpyrazole group confers affinity for benzodiazepine and nicotinic receptors, driving anxiolytic activity
Ethyl-Thiazolidinone-Ethanol Solvate Ethyl, thiazolidinone, ethanol Ethyl group increases lipophilicity; thiazolidinone introduces hydrogen bonding potential; ethanol improves crystallinity
Trifluoromethylpyridyl Derivatives Trifluoromethylpyridyl, cyclopentyl Trifluoromethyl enhances metabolic stability; cyclopentyl modulates conformational flexibility
Chloroacetyl-Phenylpyrimidine Chloroacetyl, phenylpyrimidine Chloroacetyl enables covalent binding; phenylpyrimidine enhances π-π stacking with targets

Key Findings and Implications

Substituent-Driven Activity: The tetrahydro-2H-pyran-4-yl group in the target compound differentiates it from anxiolytic (phenylpyrazole) or enzyme-inhibiting (quinolinyl pyrimidine) analogs. This group may balance hydrophobicity and hydrogen bonding better than bulkier aromatic substituents .

Hydroxyethyl Chain Universality : The hydroxyethyl side chain is conserved across multiple analogs, underscoring its role in solubility and target engagement via hydrogen bonding .

Biological Activity

The compound 2-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-ol has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 2-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-ol is C12H23N1O1C_{12}H_{23}N_1O_1, with a molecular weight of approximately 199.32 g/mol. The structure features a tetrahydro-2H-pyran moiety linked to a piperazine ring, which is known to influence its biological activity.

Antitumor Activity

Research indicates that compounds containing piperazine and tetrahydro-pyran structures exhibit significant antitumor properties. A study on related compounds demonstrated that they could overcome cisplatin resistance in certain cancer cell lines, promoting apoptosis through increased cellular uptake of platinum .

CompoundIC90 (µM)Mechanism of Action
2-(4-(tetrahydro-2H-pyran-2-yloxy)-undecyl)-propane-1,3-diamminedichloroplatinum(II)12Induces DNA fragmentation and caspase activation

Antiparasitic Activity

The incorporation of similar functional groups in the design of piperazine derivatives has shown promising results against malaria parasites. For instance, modifications on the piperazine ring led to enhanced activity against Plasmodium berghei in murine models, with some derivatives achieving up to 30% reduction in parasitemia at specific dosages .

The biological activity of 2-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-ol is hypothesized to involve multiple mechanisms:

  • Cellular Uptake Enhancement : The tetrahydro-pyran structure may facilitate improved membrane permeability.
  • Apoptotic Pathway Activation : Similar compounds have been shown to activate caspase pathways leading to programmed cell death.
  • DNA Interaction : Evidence suggests that related compounds can bind to DNA, disrupting replication processes.

Study on Anticancer Efficacy

In a controlled study, a derivative of the compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting a potent anticancer effect.

Evaluation Against Malaria

A series of piperazine derivatives were evaluated in vitro for their efficacy against P. falciparum. The most effective compound demonstrated an EC50 value of 0.064 µM, indicating strong antiparasitic activity compared to standard treatments .

Preparation Methods

Nucleophilic Substitution Using Piperazine and Tetrahydropyran Derivatives

One common approach involves nucleophilic substitution reactions where a piperazine derivative reacts with a tetrahydropyran-containing electrophile.

  • For example, the reaction of 4-methylpiperazine with 2-(tetrahydro-2H-pyran-4-yl) substituents under basic conditions such as DIPEA (N,N-diisopropylethylamine) in DMF at elevated temperatures (around 50-100 °C) has been reported to yield piperazine derivatives functionalized with tetrahydropyran groups.

  • The reaction typically proceeds over several hours (e.g., 8 hours at 100 °C) to ensure complete substitution.

  • Workup involves aqueous extraction and purification by recrystallization or chromatography to obtain the intermediate or final product with yields around 50-60% depending on conditions.

Etherification and Alkylation Routes

Another synthetic route involves etherification or alkylation of piperazine with tetrahydro-2H-pyran-4-yl-containing alkyl halides or epoxides.

  • For instance, alkylation of piperazine with 2-(6-bromohexyloxy)tetrahydro-2H-pyran derivatives under basic conditions yields intermediates that can be further functionalized to introduce the ethan-1-ol moiety.

  • The reaction conditions typically include the use of bases like triethylamine or sodium hydride in anhydrous solvents such as ethanol or DMF.

  • Hydrogenation steps using catalysts like platinum dioxide in ethanol can be employed to reduce intermediates to the desired piperazine alcohol derivatives.

Acid-Catalyzed Protection and Deprotection Steps

  • The tetrahydro-2H-pyran group is often introduced or protected using acid-catalyzed reactions with 3,4-dihydro-2H-pyran and p-toluenesulfonic acid at elevated temperatures (e.g., 65 °C for 24 h), followed by purification via flash chromatography.

  • Deprotection steps involving trifluoroacetic acid or other acids are used to remove protecting groups after the key functionalization steps.

Representative Example Synthesis Protocol

Step Reagents & Conditions Description Yield (%) Notes
1 4-methylpiperazine + 2-(fluoro-5-nitrophenyl)amine, DIPEA, DMF, 100 °C, 8 h Nucleophilic aromatic substitution to form 2-(4-methylpiperazin-1-yl)-5-nitrophenylamine 53 Intermediate for further functionalization
2 Reaction with 4-chloroquinazoline in isopropanol with HCl, reflux 18 h Formation of quinazoline derivative Not specified Purification by precipitation
3 Alkylation with 2-(6-bromohexyloxy)tetrahydro-2H-pyran, base, anhydrous ethanol Introduction of tetrahydropyran moiety Not specified Followed by hydrogenation and Boc protection
4 Hydrogenation with PtO2 catalyst in ethanol Reduction of intermediates to piperazine alcohol derivatives Not specified Critical for obtaining ethan-1-ol functionality
5 Deprotection with trifluoroacetic acid Removal of Boc or other protecting groups Not specified Final purification by chromatography

Purification Techniques

  • Flash column chromatography is the predominant method for purification, often employing gradients of methanol/dichloromethane or ethyl acetate/n-hexane depending on polarity.

  • Silica gel chromatography is used to separate the desired compound from side products and unreacted starting materials.

  • Pre-HPLC methods with acetonitrile/water gradients containing trifluoroacetic acid are also reported for final compound isolation.

Research Findings and Yields

  • Yields for the key substitution steps vary widely, with some reported as low as 30% under mild conditions with aluminum(III) triflate catalysis, and others around 50-60% for nucleophilic aromatic substitution reactions.

  • Reaction times range from 3 hours (room temperature catalysis) to 24 hours (acid-catalyzed protection).

  • The use of protecting groups such as Boc on piperazine nitrogen improves selectivity and yield during multi-step syntheses.

Summary Table of Key Preparation Methods

Method Type Key Reagents Conditions Yield Range Purification Reference
Nucleophilic aromatic substitution 4-methylpiperazine, 2-fluoro-5-nitrophenylamine, DIPEA, DMF 100 °C, 8 h ~53% Recrystallization, chromatography
Alkylation with tetrahydropyran bromide Piperazine, 2-(6-bromohexyloxy)tetrahydro-2H-pyran, base Room temp to reflux Not specified Chromatography
Acid-catalyzed protection with dihydropyran Alcohol precursor, 3,4-dihydro-2H-pyran, p-TsOH 65 °C, 24 h Not specified Flash chromatography
Catalytic hydrogenation PtO2, ethanol Room temp Not specified Chromatography
Deprotection with TFA Boc-protected intermediates Room temp, 2 h Not specified Chromatography

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-ol?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions. Key steps include coupling tetrahydropyran and piperazine derivatives under controlled conditions. For example, nucleophilic substitution reactions between tetrahydropyran-4-yl halides and piperazine intermediates are common. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used, with reaction temperatures maintained between 60–80°C to optimize yield. Purification often involves column chromatography or recrystallization .

Q. Which analytical techniques are used to confirm the structure and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. Purity is assessed via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). For example, ¹H NMR can resolve signals for the tetrahydropyran oxygen environment (δ 3.5–4.0 ppm) and piperazine protons (δ 2.5–3.0 ppm) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Personal protective equipment (PPE), including gloves, lab coats, and safety goggles, is mandatory. In case of eye exposure, flush immediately with water for 15 minutes. Work should be conducted in a fume hood to avoid inhalation. Toxicity data are limited, so treat the compound as a potential irritant (e.g., GHS hazard code H319 for eye irritation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Methodological Answer : Systematic optimization involves varying solvents (e.g., polar aprotic vs. ethers), catalysts (e.g., potassium carbonate for deprotonation), and temperature. For instance, using anhydrous conditions and inert gas (N₂/Ar) can minimize side reactions. Reaction monitoring via TLC or in-situ IR spectroscopy helps identify intermediate formation and endpoint .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., cell lines, buffer pH) or compound purity. Validate purity via HPLC (>95%) and replicate assays with standardized protocols. Compare results against structural analogs (e.g., fluorophenyl or pyrimidine derivatives) to identify structure-activity relationships (SAR) .

Q. What strategies are effective for derivatizing the ethanol moiety to enhance pharmacological properties?

  • Methodological Answer : The hydroxyl group can be oxidized to a ketone or carboxylic acid using KMnO₄ or CrO₃, respectively. Alternatively, it can be esterified (e.g., acetyl chloride) or converted to a leaving group (e.g., mesylation) for nucleophilic substitution. Such modifications alter solubility and bioavailability, which are critical for CNS drug candidates .

Q. How to design experiments to study receptor-ligand interactions involving this compound?

  • Methodological Answer : Radioligand binding assays (e.g., using ³H-labeled analogs) or surface plasmon resonance (SPR) can quantify affinity for target receptors like dopamine or serotonin subtypes. Pair these with computational docking studies to map binding poses. For example, piperazine derivatives often target 5-HT₁A receptors, requiring validation via competitive inhibition assays .

Q. What structural analogs of this compound show promise in SAR studies for neurological disorders?

  • Methodological Answer : Analogs with fluorophenyl (e.g., 2-(4-(4-fluorophenyl)piperazin-1-yl)ethanol) or pyridinyl groups exhibit enhanced blood-brain barrier penetration. Modifications to the tetrahydropyran ring (e.g., methoxy substitution) improve metabolic stability. Comparative studies using in vitro neuroprotection models (e.g., SH-SY5Y cells) and in vivo behavioral assays (e.g., forced swim test) are recommended .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-ol
Reactant of Route 2
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2-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)ethan-1-ol

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